molecular formula C18H18ClN5O2 B2593377 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-83-5

5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2593377
CAS No.: 899736-83-5
M. Wt: 371.83
InChI Key: OVYZJTNRVABBRC-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of Benzyl Groups: The benzyl groups are attached via reductive amination or alkylation reactions, using suitable benzyl halides and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzyl groups, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
  • 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of both amino and methoxybenzyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYZJTNRVABBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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